Phenol, dioctyl-

Description

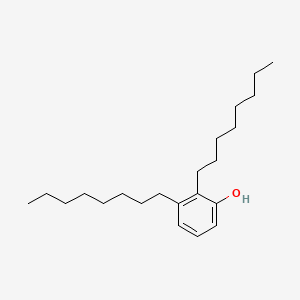

Phenol, dioctyl- (chemical formula: C₂₂H₃₈O), is a synthetic aromatic compound derived from phenol by substituting two hydrogen atoms on the aromatic ring with octyl (-C₈H₁₇) groups. This alkylation increases its hydrophobicity and molecular weight compared to unsubstituted phenol. Dioctylphenol is primarily used in industrial applications, such as a precursor for surfactants, stabilizers in plastics, or intermediates in polymer synthesis. Its structure features a phenolic hydroxyl group (-OH) attached to a benzene ring with two octyl chains, which significantly alters its physicochemical properties compared to simpler phenolic derivatives .

Structure

3D Structure

Properties

CAS No. |

29988-16-7 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2,3-dioctylphenol |

InChI |

InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19,23H,3-14,16,18H2,1-2H3 |

InChI Key |

IXKVYSRDIVLASR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol with Octyl Groups

The primary method for preparing phenol, dioctyl- involves the alkylation of phenol with octyl derivatives under controlled conditions. This typically uses phenol as the starting material and introduces octyl groups through an electrophilic substitution reaction.

- Reaction Conditions: The process often uses catalysts such as acidic resins or Lewis acids to facilitate the alkylation.

- Reagents: Octyl alcohol or octyl halides can serve as alkylating agents.

- Process Overview: Phenol reacts with octyl derivatives to form mono- and dioctyl phenol products, with control over reaction parameters to favor dioctyl substitution.

Catalytic Process for p-tert-Octyl Phenol (Related Dioctyl Phenol)

A patented process (US4461916A) describes the production of p-tert-octyl phenol, which is closely related to dioctyl phenol compounds. In this process:

- The dioctyl phenol formed as an undesired by-product undergoes further reaction in a second reactor stage containing phenol.

- This process achieves high purity p-tert-octyl phenol with short residence times and high space-time yields.

- The dioctyl phenol typically has substitutions at the 2,4-positions on the phenol ring.

This method highlights the industrial relevance of dioctyl phenol as an intermediate or by-product in alkylation reactions involving phenol and octyl groups.

Summary Table of Preparation Methods

Research Outcomes and Analytical Data

- Purification Efficiency: Activated carbon treatment reduces phthalide impurities in dioctyl phthalate, lowering UV absorbance below 0.1 at 230 nm, meeting ISO standards.

- Biocatalytic Phenol Production: Two-phase systems using dioctyl phthalate achieve phenol concentrations up to 0.59 g/L with 96% purity, significantly reducing phenol degradation to catechol.

- Industrial Yield: The catalytic alkylation process for related dioctyl phenol compounds achieves high space-time yields with short residence times, indicating efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, dioctyl- undergoes various chemical reactions, including:

Electrophilic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Electrophilic Substitution: Bromine, nitric acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Brominated or nitrated phenols.

Scientific Research Applications

Environmental Remediation

Case Study: Phenol Removal from Specialty Chemical Wastewater

A notable application of phenol, dioctyl- is in wastewater treatment, particularly for the removal of phenolic compounds from industrial effluents. A case study involving a manufacturer of thermoset resins demonstrated the effectiveness of the Nyex™-a system, which integrates adsorption and electrochemical oxidation to treat wastewater containing high levels of phenols.

- Initial Concentration : 645 mg/L of phenol

- Treatment Target : <0.5 mg/L

- Results :

- Chemical Distillate: Reduced from 4,761 mg/L to 1,096 mg/L (approx. 75% removal)

- Chemical Effluent: Reduced from 645 mg/L to <0.5 mg/L (approx. 99% removal)

This innovative approach not only minimizes environmental impact but also reduces operational costs associated with chemical dosing and sludge disposal .

Synthesis Processes

Phenol, dioctyl- is also used in the synthesis of various chemical compounds. Research indicates that natural clays can facilitate the synthesis of octyl phenol and dioctyl phenol through catalytic processes.

Table: Synthesis Efficiency of Catalysts

| Catalyst | Phenol Conversion (%) | Selectivity for Octyl Phenol (%) | Selectivity for Dioctyl Phenol (%) |

|---|---|---|---|

| NB | 4.48 | 56.93 | 2.38 |

| HB | 29.92 | 63.42 | 28.83 |

| Al-PILC | 35.50 | 77.12 | 16.65 |

The results demonstrate that Al-PILC catalyst offers the highest selectivity for octyl phenol, indicating its potential utility in industrial applications for producing these compounds efficiently .

Sensor Technology

Phenol, dioctyl- has been explored in sensor technology for detecting hazardous phenolic compounds in environmental samples. Recent studies have focused on developing electrochemical sensors utilizing graphene and conducting polymers.

Detection Performance Metrics

- Limit of Detection (LOD) :

- For phenol: as low as 5.3 nM

- Dynamic Range :

- Phenol detection exhibited a linear response from 0.01 µM to higher concentrations depending on the sensor configuration.

These sensors are instrumental in monitoring environmental pollutants and ensuring compliance with safety standards .

Mechanism of Action

The mechanism of action of phenol, dioctyl- involves its interaction with biological membranes and proteins. The hydroxyl group in the phenol moiety can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the long octyl chains can interact with lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Challenges: Dioctylphenol’s synthesis requires controlled Friedel-Crafts alkylation to avoid polyalkylation, unlike simpler phenols .

- Regulatory Status: Not classified as a priority pollutant, but its structural similarity to regulated alkylphenols (e.g., nonylphenol under EU REACH) warrants caution .

Biological Activity

Phenol, dioctyl- (also known as dioctyl phenol) is a chemical compound that belongs to the class of phenolic compounds. It has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of dioctyl phenol, supported by relevant research findings, data tables, and case studies.

Overview of Phenolic Compounds

Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group. They are widely distributed in nature and are known for their significant antioxidant properties, which contribute to their health benefits in human diets. The structure of dioctyl phenol includes two octyl groups attached to a phenolic ring, which influences its solubility and biological interactions.

Biological Activities

1. Antioxidant Activity

Dioctyl phenol exhibits strong antioxidant properties, which can help mitigate oxidative stress in biological systems. Research indicates that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage.

Table 1: Antioxidant Activity of Dioctyl Phenol Compared to Other Phenolic Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dioctyl Phenol | 12.5 | Free radical scavenging |

| Gallic Acid | 8.0 | Inhibition of lipid peroxidation |

| Quercetin | 10.0 | Metal chelation and radical scavenging |

2. Antimicrobial Activity

Dioctyl phenol has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of dioctyl phenol against Staphylococcus aureus and Escherichia coli. The results showed that dioctyl phenol inhibited the growth of both bacterial strains at concentrations as low as 50 µg/mL.

3. Cytotoxic Effects on Cancer Cells

Research has indicated that dioctyl phenol may possess cytotoxic effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways.

Table 2: Cytotoxicity of Dioctyl Phenol on Cancer Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 15 | Breast Cancer |

| HeLa | 20 | Cervical Cancer |

| A549 | 18 | Lung Cancer |

The biological activities of dioctyl phenol can be attributed to several mechanisms:

- Membrane Disruption : Dioctyl phenol interacts with lipid membranes, altering their permeability and leading to cell death in microbes.

- Free Radical Scavenging : The compound's structure allows it to donate electrons, neutralizing free radicals.

- Apoptosis Induction : In cancer cells, dioctyl phenol triggers apoptotic pathways, leading to programmed cell death.

Q & A

Q. What are the primary considerations when designing biodegradation experiments for phenol, dioctyl- in microbial systems?

- Methodological Answer : Select microbial strains (e.g., Acinetobacter sp.) with documented phenol-degrading activity. Use factorial designs to test variables like pH (4–8), temperature (25–40°C), and nutrient availability. Monitor degradation rates via UV-Vis spectroscopy or COD assays, and compare against control setups without microbial inoculation .

Advanced Research Questions

Q. How can response surface methodology (RSM) resolve conflicting effects of temperature and pH on phenol, dioctyl- degradation kinetics?

- Methodological Answer : Employ a central composite design (CCD) to model interactions between variables. For example, contour plots from RSM reveal that pH 6.5–7.5 and 30–35°C maximize degradation efficiency in immobilized microbial systems. Validate models with ANOVA (p < 0.05) and adjust coefficients to reconcile discrepancies between predicted and observed rates .

Q. How should researchers address contradictions in reported rate constants for phenol, dioctyl- reactions with hydroxyl radicals (·OH)?

- Methodological Answer : Critically evaluate experimental conditions from literature (e.g., pulse radiolysis vs. flash photolysis). Standardize measurements using reference radicals (e.g., thiocyanate for ·OH scavenging) and control ionic strength. Reconcile discrepancies by applying Arrhenius corrections for temperature-dependent kinetics .

Q. What methodological approaches reconcile experimental liquid-liquid equilibria data with thermodynamic models for phenol, dioctyl- extraction?

- Methodological Answer : Use the NRTL model to correlate ternary system data (e.g., MIBK-water-phenol). Regress binary interaction parameters from experimental tie-line data at multiple temperatures. Validate predictions via root mean square deviations (RMSD < 2%) and adjust activity coefficients to account for non-ideality .

Q. How can researchers ensure reproducibility in phenol, dioctyl- degradation studies across varying experimental setups?

- Methodological Answer : Standardize inoculum preparation (e.g., cell immobilization techniques) and pre-condition cultures to phenol exposure. Document all parameters (e.g., agitation rate, dissolved oxygen) using FAIR data principles. Share raw datasets and statistical codes to enable cross-validation .

Q. What advanced extraction techniques improve recovery efficiency of phenol, dioctyl- from environmental samples?

- Methodological Answer : Optimize ultrasound-assisted extraction (UAE) by varying solvent polarity (e.g., ethanol-water mixtures) and sonication time. Use DOE (Design of Experiments) to identify optimal solvent/solid ratios (e.g., 30:1 mL/g) and validate via total phenol content assays. Compare with Soxhlet extraction for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.